N-(3,4-dichlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N3O2/c1-25-18-11-13(20(27)24-14-7-9-16(22)17(23)12-14)6-8-15(18)21(28)26-10-4-2-3-5-19(25)26/h6-9,11-12,19H,2-5,10H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKKAYBEBBJYDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dichlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a synthetic compound belonging to the quinazoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The structural complexity of quinazolines often correlates with diverse biological properties including antitumor, anti-inflammatory, and antimicrobial activities.
- Molecular Formula : C23H27Cl2N3O2
- Molecular Weight : 426.39 g/mol
- CAS Number : 1775347-65-3
Biological Activity Overview
Research indicates that quinazoline derivatives exhibit various biological activities. This section outlines the biological effects observed for this compound based on available literature.
Antitumor Activity
Quinazolines are known for their role as tyrosine kinase inhibitors (TKIs), which are crucial in cancer therapy. The compound's structure suggests potential inhibition of key signaling pathways involved in tumor growth.
-
Mechanism of Action :
- The compound may inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which are implicated in cancer proliferation.
- Studies have shown that similar quinazoline derivatives can induce cell cycle arrest and apoptosis in cancer cell lines such as HCT-116 and MCF-7 .
- Case Studies :
Anti-inflammatory Activity
Quinazolines have also been studied for their anti-inflammatory properties. The presence of specific substituents can enhance their ability to inhibit inflammatory pathways.
- Mechanism :
- Compounds in this class may inhibit the production of pro-inflammatory cytokines and modulate pathways such as NF-kB signaling.
Antimicrobial Activity
The biological activity of quinazolines extends to antimicrobial effects against various pathogens.
- Research Findings :
Data Table: Biological Activities of Related Quinazoline Derivatives
Scientific Research Applications
Anticancer Activity
One of the most notable applications of this compound is its anticancer properties . Recent studies have highlighted its effectiveness against several cancer cell lines. For instance:
- Mechanism of Action : The compound exhibits antiproliferative activity by intercalating with DNA, which disrupts the replication process in cancer cells. This mechanism is crucial for its anticancer efficacy.
- Case Study : In vitro studies demonstrated that N-(3,4-dichlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide showed significant cytotoxicity against pancreatic cancer cell lines with IC50 values in the low micromolar range. Specifically, it exhibited an IC50 of 0.051 µM against BxPC-3 cells and 0.066 µM against Panc-1 cells .
| Cell Line | IC50 (µM) |
|---|---|
| BxPC-3 | 0.051 |
| Panc-1 | 0.066 |
| WI38 (normal fibroblasts) | 0.36 |
Antibacterial Properties
Emerging research indicates that this compound may possess antibacterial properties as well. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains:
- Mechanism : The antibacterial activity may be attributed to the compound's ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways.
- Research Findings : Specific tests have shown promising results against Gram-positive bacteria; however, further studies are needed to elucidate the full spectrum of its antibacterial activity.
Neuroprotective Effects
Another area of investigation focuses on the neuroprotective effects of this compound:
- Potential Applications : It may offer protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
- Experimental Evidence : In vitro studies have indicated that the compound can enhance cell viability in models of oxidative stress-induced neurotoxicity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
- Chemical Modifications : Variations in substituents on the quinazoline core can significantly affect biological activity. Research continues to explore how alterations influence anticancer and antibacterial potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: N-(3-chloro-4-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide
This analog (CAS: 1775415-48-9) replaces the 3,4-dichlorophenyl group with a 3-chloro-4-methoxyphenyl moiety. Key differences include:
- Molecular Weight : 413.8973 g/mol (vs. ~435–440 g/mol estimated for the dichloro analog due to additional chlorine atoms).
- SMILES Comparison: Dichloro variant: Not fully provided, but inferred to include Clc1ccc(cc1Cl)NC(=O)... Methoxy variant: COc1ccc(cc1Cl)NC(=O)c1ccc2c(c1)N(C)C1N(C2=O)CCCCC1 .
Pyrazoloquinazoline Derivatives
Alexander’s 4,5-dihydro-5-oxopyrazolo[1,5-a]quinazoline-3-carboxylic acid derivatives (US Pat. 4105766) share a quinazoline core but differ in:
- Core Structure: Pyrazolo[1,5-a]quinazoline vs. azepino[2,1-b]quinazoline.
- Functional Groups : Carboxylic acid derivatives vs. carboxamide linkages.
- Synthetic Routes: Cyanocarbonimidate intermediates are utilized in both cases, but the target compound’s azepine ring requires additional cyclization steps .
Heterocyclic Compounds with Chlorophenyl Groups
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () exemplifies chlorophenyl-containing heterocycles with divergent scaffolds:
- Core Differences: Pyrazole vs. azepinoquinazoline.
- Electronic Effects : The sulfanyl (S–) group and trifluoromethyl (–CF₃) substituent create distinct electronic environments compared to the dichlorophenyl-carboxamide system.
- Synthetic Complexity : The target compound’s fused rings necessitate multi-step syntheses, whereas pyrazole derivatives are often simpler to functionalize .
Research Findings and Implications
While direct pharmacological data for the target compound are absent in the evidence, structural comparisons suggest:
Bioactivity Potential: The dichlorophenyl group may enhance lipid solubility and membrane permeability relative to methoxy or sulfanyl analogs, favoring central nervous system (CNS) targeting.
Synthetic Challenges: The azepinoquinazoline core requires advanced cyclization techniques, as seen in Webb and Labaw’s work on cyanocarbonimidate synthons .
Commercial Viability : The methoxy analog (BL20063) is marketed for research, indicating scalability of its synthesis route .
Q & A
Q. Example Table: Critical Reaction Parameters
| Parameter | Range Tested | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–120°C | High (p < 0.01) |
| Catalyst Loading | 1–5 mol% | Moderate (p < 0.05) |
| Solvent Polarity | Toluene to DMF | Significant |
Advanced: How can computational quantum chemistry resolve contradictions in proposed reaction mechanisms for this compound?
Answer:
Discrepancies in mechanistic pathways (e.g., nucleophilic vs. electrophilic activation) can be resolved via:
- Reaction Path Search: Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces and identify transition states .
- Kinetic Isotope Effects (KIE): Compare computational KIE values with experimental data to validate proposed intermediates .
- Solvent Modeling: Use continuum solvation models (e.g., SMD) to assess solvent effects on activation barriers .
Example Workflow:
Geometry Optimization: Initial structures → Transition state search.
Frequency Analysis: Confirm minima (no imaginary frequencies) and transition states (one imaginary frequency).
Energy Comparison: Compare Gibbs free energies of competing pathways.
Basic: What spectroscopic and chromatographic techniques are essential for structural characterization?
Answer:
A multi-technique approach ensures accurate structural elucidation:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ ion) .
- X-ray Crystallography: Resolve absolute stereochemistry of the octahydroazepino ring .
Advanced: How can researchers address discrepancies in reported biological activity data across studies?
Answer:
Contradictions in bioactivity (e.g., IC₅₀ variability in kinase inhibition assays) require:
- Meta-Analysis: Pool data from multiple studies and apply statistical weighting for variables like cell line heterogeneity or assay conditions (e.g., ATP concentration) .
- Dose-Response Reproducibility: Standardize protocols (e.g., NIH/NCATS guidelines) and include positive controls (e.g., staurosporine for kinase assays) .
- Off-Target Profiling: Use proteome-wide affinity chromatography or CRISPR screening to identify confounding interactions .
Q. Example Table: Variables Affecting Bioactivity
| Variable | Impact on IC₅₀ | Mitigation Strategy |
|---|---|---|
| Cell Passage Number | ±30% | Use low-passage cells |
| Assay Temperature | ±20% | Pre-equilibrate plates |
| Compound Solubility | False negatives | Use DMSO < 0.1% v/v |
Advanced: What integrated computational-experimental strategies are effective for studying target binding kinetics?
Answer:
Combining molecular dynamics (MD) and surface plasmon resonance (SPR) enhances mechanistic insights:
- MD Simulations:
- SPR Experiments:
- Measure association/dissociation rates (kₐ, k𝒹) to validate computational predictions .
- Use mutant proteins to test residue-specific contributions (e.g., Ala-scanning) .
Example Data Correlation:
| Simulation Parameter | Experimental k𝒹 (s⁻¹) | Predicted k𝒹 (s⁻¹) |
|---|---|---|
| ΔG (MM-GBSA) = -8.2 kcal/mol | 0.012 ± 0.003 | 0.015 |
Basic: How should researchers design stability studies under varying environmental conditions?
Answer:
Follow ICH Q1A guidelines with modifications for heterocyclic stability:
- Forced Degradation: Expose to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation products .
- Analytical Monitoring: Use HPLC-PDA to track parent compound loss and LC-MS to characterize degradants (e.g., hydrolyzed lactam ring) .
- Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life under ambient conditions .
Advanced: What strategies mitigate synthetic challenges in forming the octahydroazepino[2,1-b]quinazoline core?
Answer:
Key challenges (e.g., ring strain, regioselectivity) require:
- Ring-Closing Metathesis (RCM): Use Grubbs II catalyst to form the azepino ring with minimal byproducts .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 150°C) and improve regiocontrol via rapid heating .
- Protecting Group Strategy: Temporarily mask reactive amines (e.g., Boc groups) to prevent undesired cyclization .
Advanced: How can AI-driven platforms accelerate the discovery of derivatives with enhanced pharmacokinetic properties?
Answer:
Leverage AI for predictive ADMET modeling and synthetic prioritization:
- Generative Models: Train on ChEMBL data to propose derivatives with improved solubility (e.g., logP < 3) or metabolic stability .
- Retrosynthesis Prediction: Use platforms like ASKCOS or IBM RXN to plan feasible synthetic routes .
- Active Learning: Iteratively refine models with experimental data (e.g., plasma protein binding assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
